3-((3,4-Dichlorobenzyl)thio)-4-methyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-659512 involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonamide Group: The benzimidazole core is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Final Modifications: Additional modifications may be made to introduce specific substituents on the benzimidazole ring to achieve the desired chemical properties.
Chemical Reactions Analysis
WAY-659512 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
WAY-659512 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of WAY-659512, particularly in the development of new drugs.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-659512 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that WAY-659512 may affect signal transduction pathways and cellular metabolism .
Comparison with Similar Compounds
WAY-659512 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist with a similar benzimidazole core.
WAY-267464: A compound with similar sulfonamide functionality but different biological activities.
WAY-316606: Another benzimidazole derivative with distinct pharmacological properties.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C15H13Cl2N3OS |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-5-(2-methylfuran-3-yl)-1,2,4-triazole |
InChI |
InChI=1S/C15H13Cl2N3OS/c1-9-11(5-6-21-9)14-18-19-15(20(14)2)22-8-10-3-4-12(16)13(17)7-10/h3-7H,8H2,1-2H3 |
InChI Key |
SRTRDTXRHBHUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(N2C)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.